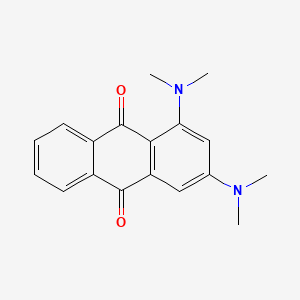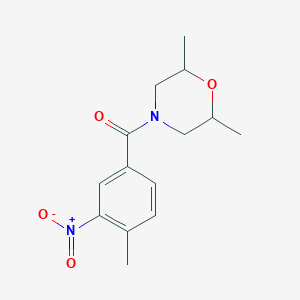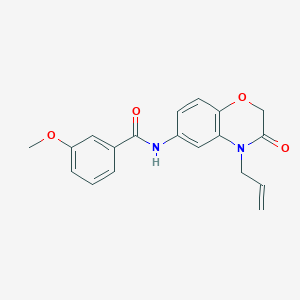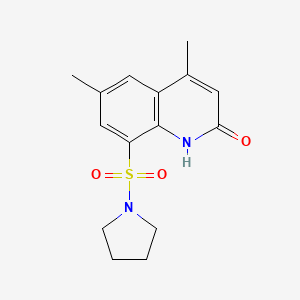![molecular formula C20H33NO6 B4919521 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound was first synthesized by scientists at Abbott Laboratories in 2008 and has since been used extensively in scientific research.
Mechanism of Action
A-967079 works by binding to the N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate ion channel and blocking its activity. This prevents the channel from responding to stimuli such as heat or inflammation, which in turn reduces the sensation of pain. A-967079 is highly selective for this compound and does not interact with other ion channels or receptors.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine. It has also been shown to affect thermoregulation and cardiovascular function in some studies. However, the exact physiological effects of A-967079 are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using A-967079 in lab experiments is its high selectivity for N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, which allows researchers to study the specific effects of blocking this ion channel. However, A-967079 is relatively new and has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several potential future directions for research involving A-967079. One area of interest is the development of new pain medications that target N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. Another area of research is the role of this compound in various physiological processes, such as thermoregulation and cardiovascular function. Additionally, researchers may continue to study the safety and efficacy of A-967079 in humans, with the goal of developing new treatments for pain and other conditions.
Synthesis Methods
The synthesis of A-967079 involves a series of chemical reactions starting with the condensation of 2-tert-butylphenol and ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This compound is then reacted with 1-bromobutane to form N-(2-(2-(2-tert-butylphenoxy)ethoxy)ethyl)butan-1-amine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of A-967079.
Scientific Research Applications
A-967079 has been extensively used in scientific research to study the function of the N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate ion channel. This channel is involved in the sensation of pain, heat, and inflammation, making it a target for the development of new pain medications. A-967079 has also been used to study the role of this compound in other physiological processes, such as thermoregulation and cardiovascular function.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-5-6-11-19-12-13-20-14-15-21-17-10-8-7-9-16(17)18(2,3)4;3-1(4)2(5)6/h7-10,19H,5-6,11-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVYQFXGKYDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)


![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)

![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)

